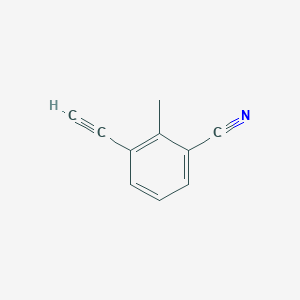

3-Ethynyl-2-methylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethynyl-2-methylbenzonitrile is a chemical compound with the molecular formula C10H7N . It has a molecular weight of 141.173.

Synthesis Analysis

The synthesis of similar compounds involves the use of Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions are useful tools for the formation of new carbon–carbon bonds under mild reaction conditions and are also used for the elaboration of organic compounds in drug and material discovery .Molecular Structure Analysis

The molecular structure of 3-Ethynyl-2-methylbenzonitrile can be analyzed using various tools such as structural formula editors and 3D model viewers . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .Chemical Reactions Analysis

The study of synthetic reaction mechanisms can provide vital information, enabling the design of new catalysts and methods . Monitoring reactive intermediates can provide insights into the mechanism and kinetics of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynyl-2-methylbenzonitrile can be analyzed using various methods. For example, its molecular weight and formula can be determined .Relevant Papers The relevant papers retrieved include a study on the synthesis of similar compounds and a paper on the optical behavior of organic nonlinear optical crystals . These papers provide valuable insights into the synthesis and properties of 3-Ethynyl-2-methylbenzonitrile and similar compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Organic Compounds

3-Ethynyl-2-methylbenzonitrile can be used in the synthesis of new organic compounds. For example, it has been used in the synthesis of a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene . This compound was tested for Sonogashira coupling reaction with different iodoaryl compounds .

Drug Discovery

The compound can play a critical role in drug discovery. Heteroaromatic compounds, such as 3-Ethynyl-2-methylbenzonitrile, have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Material Discovery

3-Ethynyl-2-methylbenzonitrile can also be used in material discovery. Conjugated heterocyclic compounds have been used in solar cells, transistors, LEDs, biosensors, sensors, and electrochromic devices .

Synthesis of Benzothiophene Derivatives

The compound can be used in the synthesis of benzothiophene derivatives. These derivatives have shown high antibacterial activity against S. aureus ATCC 25923 .

Use in Sonogashira Coupling Reaction

3-Ethynyl-2-methylbenzonitrile can be used in Sonogashira coupling reactions. These reactions are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions .

Use in Green Semiconductor Materials

The compound can be used in the fabrication of molecular electronics from non-toxic functional materials . The introduction of mixed highly functional substructures of chalcone (-CO-CH=CH-) and ethynylated (C equivalent to C) as building blocks has shown ideal properties .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-ethynyl-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFMVJYBZQNVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#N)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2-methylbenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2679464.png)

![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)

![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)

![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)